Prolyl-lysyl-glycinamide

Oxotremorine-induced tremor Parkinson's disease model Structure-activity relationship

Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH₂, CAS 55299-63-3) is a synthetic tripeptide corresponding to the C‑terminal sequence of lysine‑vasopressin. Unlike its analog MIF-1 (Pro-Leu-Gly-NH₂), this compound completely lacks tremor‑inhibiting activity, making it an essential structurally matched inactive control for oxotremorine tremor assays. Its protective effect against puromycin‑induced amnesia distinguishes it from other neurohypophyseal fragments. With a LogP of −2.83 and high hydrogen‑bonding capacity, it is ideal for optimizing reversed‑phase or HILIC HPLC methods for polar, positively charged tripeptides. Procure this parent tripeptide as a building block for synthesizing Z‑Pro‑Lys‑Gly‑NH₂ and Tyr‑K‑MIF‑1, two biologically distinct derivatives with unique CNS binding profiles. Ensure compound‑specific procurement—interchange with MIF‑1 yields nonequivalent experimental results.

Molecular Formula C13H25N5O3
Molecular Weight 299.37 g/mol
CAS No. 55299-63-3
Cat. No. B15210528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyl-lysyl-glycinamide
CAS55299-63-3
Molecular FormulaC13H25N5O3
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C13H25N5O3/c14-6-2-1-4-10(12(20)17-8-11(15)19)18-13(21)9-5-3-7-16-9/h9-10,16H,1-8,14H2,(H2,15,19)(H,17,20)(H,18,21)/t9-,10-/m0/s1
InChIKeyIJBDKIOLZUIJJH-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyl-lysyl-glycinamide (CAS 55299-63-3): A C‑Terminal Vasopressin Tripeptide with Distinct Neuropharmacological Profile


Prolyl-lysyl-glycinamide (Pro-Lys-Gly-NH₂, CAS 55299‑63‑3) is a synthetic tripeptide corresponding to the C‑terminal sequence of lysine‑vasopressin. It is a member of the Tyr‑MIF‑1 family of neuropeptides and is structurally related to the endogenous melanocyte‑stimulating hormone release‑inhibiting factor MIF‑1 (Pro‑Leu‑Gly‑NH₂) [REFS‑1]. The compound is best characterized for its protective effect against puromycin‑induced amnesia in mice when administered 24 h prior to training [REFS‑2], an activity that distinguishes it from other neurohypophyseal tripeptide fragments.

Prolyl-lysyl-glycinamide (55299‑63‑3): Why Simple Tripeptide Substitution Leads to Divergent Biological Outcomes


Despite sharing an identical backbone length and terminal amidation, Pro‑Lys‑Gly‑NH₂ and its close analog Pro‑Leu‑Gly‑NH₂ (MIF‑1) exhibit sharply divergent biological activities. The replacement of a single leucine residue with lysine—a change from a hydrophobic side chain to a positively charged ε‑amino group—dramatically alters receptor binding, functional activity, and physicochemical properties. Direct comparative studies show that Pro‑Lys‑Gly‑NH₂ lacks the tremor‑inhibiting activity of MIF‑1 [REFS‑1], while its Tyr‑extended form, Tyr‑K‑MIF‑1, fails to bind the μ‑opiate site that Tyr‑MIF‑1 and Tyr‑W‑MIF‑1 engage [REFS‑2]. Consequently, interchange of these tripeptides in experimental systems will yield nonequivalent results, necessitating compound‑specific procurement.

Prolyl-lysyl-glycinamide (55299‑63‑3): Head‑to‑Head Quantitative Differentiation Evidence


Lack of Tremor‑Inhibiting Activity Relative to MIF‑1 (Pro‑Leu‑Gly‑NH₂)

Pro‑Lys‑Gly‑NH₂ was directly compared to MIF‑1 (Pro‑Leu‑Gly‑NH₂) in the oxotremorine‑induced tremor assay. While MIF‑1 and several of its analogues showed potent tremor inhibition, Pro‑Lys‑Gly‑NH₂ exhibited no detectable activity [REFS‑1].

Oxotremorine-induced tremor Parkinson's disease model Structure-activity relationship

Protective Effect Against Puromycin‑Induced Amnesia

When administered 24 h before training, Pro‑Lys‑Gly‑NH₂ protected mice against puromycin‑induced amnesia, an effect shared with Pro‑Arg‑Gly‑NH₂ but not exhibited by all C‑terminal tripeptides [REFS‑1]. Its N‑protected derivative, Z‑Pro‑Lys‑Gly‑NH₂, extended this protective window to 5 days pre‑training and remained effective when given 24 h after training, a time point at which the unprotected tripeptide was no longer active [REFS‑1].

Memory consolidation Amnesia models Neurohypophyseal peptides

Unique Opiate Receptor Binding Profile of the Tyr‑Extended Form (Tyr‑K‑MIF‑1)

Tyr‑K‑MIF‑1 (Tyr‑Pro‑Lys‑Gly‑NH₂), the N‑terminally extended form of the target tripeptide, exhibits a binding profile distinct from other Tyr‑MIF‑1 family members. Unlike Tyr‑MIF‑1 and Tyr‑W‑MIF‑1, Tyr‑K‑MIF‑1 does not bind to the μ‑opiate receptor site; unlike MIF‑1, it binds to the Tyr‑MIF‑1 site; and uniquely, it binds to its own specific site in brain tissue [REFS‑1].

Opioid receptor Mu-opiate binding Neuropeptide pharmacology

Physicochemical Differentiation: Increased Polarity and Hydrogen‑Bonding Capacity Relative to MIF‑1

Replacement of the hydrophobic leucine side chain with the positively charged lysine ε‑amino group substantially alters the physicochemical profile. Pro‑Lys‑Gly‑NH₂ exhibits a lower predicted LogP (−2.83) and higher hydrogen‑bond donor/acceptor counts compared to Pro‑Leu‑Gly‑NH₂ [REFS‑1][REFS‑2].

Lipophilicity Hydrogen bonding Peptide solubility

Prolyl-lysyl-glycinamide (55299‑63‑3): Evidence‑Based Research and Procurement Use Cases


Negative Control for MIF‑1 (Pro‑Leu‑Gly‑NH₂) in Oxotremorine‑Induced Tremor Studies

In assays evaluating MIF‑1 or MIF‑1 analogues for tremor inhibition, Pro‑Lys‑Gly‑NH₂ serves as a structurally matched, inactive control. Its complete lack of activity in the oxotremorine tremor model [REFS‑1] validates assay specificity and confirms that observed effects require the Leu residue.

Investigating C‑Terminal Vasopressin Tripeptide Pharmacology

As the exact C‑terminal tripeptide of lysine‑vasopressin, Pro‑Lys‑Gly‑NH₂ is essential for studies examining whether vasopressin‑derived fragments contribute to memory consolidation. Its protective effect against puromycin‑induced amnesia [REFS‑2] positions it as a tool for dissecting neurohypophyseal hormone fragment actions.

Synthetic Intermediate for N‑Protected or Extended Peptides

The tripeptide is a key building block for synthesizing Z‑Pro‑Lys‑Gly‑NH₂ (which exhibits an extended pre‑training window of 5 days [REFS‑2]) and Tyr‑K‑MIF‑1, a peptide with a unique CNS binding profile [REFS‑3]. Procurement of the parent tripeptide enables in‑house synthesis of these biologically distinct derivatives.

Hydrophilic Tripeptide Standard in Chromatographic Method Development

With a LogP of −2.83 and high hydrogen‑bonding capacity [REFS‑4], Pro‑Lys‑Gly‑NH₂ is more hydrophilic than many peptide standards. It is useful for optimizing reversed‑phase or HILIC HPLC methods for polar, positively charged tripeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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